molecular formula C13H14N2O5 B14811011 (S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B14811011
M. Wt: 278.26 g/mol
InChI Key: YONVBUKGFAEQAF-JTQLQIEISA-N
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Description

(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is a complex organic compound that features a benzyloxycarbonyl group, a methyl group, and an oxoimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the protection of amino acids with benzyloxycarbonyl groups. The process often includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the oxoimidazolidine ring: The protected amino acid undergoes cyclization to form the oxoimidazolidine ring.

    Introduction of the methyl group: Methylation is achieved using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The oxoimidazolidine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

Uniqueness

(S)-3-((benzyloxy)carbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific structure, which combines a benzyloxycarbonyl group, a methyl group, and an oxoimidazolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H14N2O5

Molecular Weight

278.26 g/mol

IUPAC Name

(4S)-1-methyl-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid

InChI

InChI=1S/C13H14N2O5/c1-14-7-10(11(16)17)15(12(14)18)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

YONVBUKGFAEQAF-JTQLQIEISA-N

Isomeric SMILES

CN1C[C@H](N(C1=O)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CN1CC(N(C1=O)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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